1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride

impurity profiling cetirizine structural characterization

1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride (CAS 126517-38-2) is a synthetic piperazine derivative that functions as a process-related impurity and reference standard in the manufacture and quality control of cetirizine and levocetirizine, second-generation H1 antihistamines. This compound is characterized by a unique 2,3'-dichloro substitution pattern on the benzhydryl moiety, distinguishing it from the pharmacopoeial impurity A (4-chloro) and other mono-chloro or deschloro analogs.

Molecular Formula C19H24Cl4N2O
Molecular Weight 438.2 g/mol
CAS No. 126517-38-2
Cat. No. B1608706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride
CAS126517-38-2
Molecular FormulaC19H24Cl4N2O
Molecular Weight438.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.Cl.Cl
InChIInChI=1S/C19H22Cl2N2O.2ClH/c20-16-5-3-4-15(14-16)19(17-6-1-2-7-18(17)21)23-10-8-22(9-11-23)12-13-24;;/h1-7,14,19,24H,8-13H2;2*1H
InChIKeyFBWFJXSPMVUFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine Dihydrochloride (CAS 126517-38-2): A Critical Dichloro Impurity Reference Standard for Cetirizine/Levocetirizine Quality Control


1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride (CAS 126517-38-2) is a synthetic piperazine derivative that functions as a process-related impurity and reference standard in the manufacture and quality control of cetirizine and levocetirizine, second-generation H1 antihistamines [1]. This compound is characterized by a unique 2,3'-dichloro substitution pattern on the benzhydryl moiety, distinguishing it from the pharmacopoeial impurity A (4-chloro) and other mono-chloro or deschloro analogs [2]. It is supplied as a dihydrochloride salt (molecular formula C19H22Cl2N2O·2HCl, MW 438.22 g/mol) with a typical purity of ≥98% as determined by HPLC, and is employed primarily as an analytical reference standard for method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) and commercial production [3].

Why Generic Impurity Standards Cannot Substitute for 1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine Dihydrochloride in Regulated Analytical Workflows


Cetirizine/levocetirizine impurity profiles are highly sensitive to the synthetic route employed, and different manufacturing processes generate distinct impurity fingerprints [1]. While pharmacopoeial monographs (Ph. Eur. and USP) list specified impurities A–F, they do not encompass all process-related impurities, explicitly noting that manufacturers must conduct independent risk assessments for unexpected impurities specific to their synthetic pathway [1]. The 2,3'-dichloro substitution pattern on the benzhydryl group of CAS 126517-38-2 produces chromatographic retention, UV absorbance, and mass spectrometric fragmentation properties that differ materially from the 4-chloro (Impurity A), 2-chloro (Impurity C), or deschloro (Impurity F) analogs [2]. Substituting this compound with a mono-chloro or deschloro impurity standard would therefore lead to misidentification, inaccurate quantification, and potential failure of system suitability tests, directly jeopardizing ANDA submissions and regulatory compliance [3].

Quantitative Differentiation Evidence: 1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine Dihydrochloride Versus Closest In-Class Analogs


Structural Differentiation: 2,3'-Dichloro Substitution Pattern Versus 4-Chloro (EP Impurity A) and Deschloro (Impurity F) Analogs

The target compound possesses chlorine atoms at the 2-position of one phenyl ring and the 3'-position of the second phenyl ring of the benzhydryl group, whereas Cetirizine EP Impurity A (CAS 303-26-4) carries a single chlorine at the 4-position of one ring and Cetirizine EP Impurity F (CAS 83881-53-2) is fully deschloro [1]. This positional isomerism results in a molecular formula of C19H22Cl2N2O·2HCl (free base MW 365.30; dihydrochloride MW 438.22) compared to C17H19ClN2 (MW 286.80) for Impurity A and C21H26N2O3 (MW 354.44) for Impurity F, a mass difference of +78.42 Da and −9.78 Da respectively [2]. The ortho/meta-dichloro arrangement introduces steric and electronic effects that alter the compound’s chromatographic retention, mass spectrometric ionization efficiency, and potentially its receptor binding profile relative to the para-monochloro pharmacopoeial standard [1].

impurity profiling cetirizine structural characterization

Pharmacopoeial Impurity Limit Compliance: Establishing Acceptable Thresholds for Dichloro Versus Monochloro Impurities

USP 42 monograph for Cetirizine Hydrochloride permits not more than 0.1% for each specified organic impurity, with peaks below 0.02% disregarded; Ph. Eur. 10.0 sets the limit at 0.15% for each specified impurity A–F, with a disregard threshold of 0.05% [1]. While the target 2,3'-dichloro impurity is not always explicitly listed as a specified impurity in all pharmacopoeial monographs, it falls under the category of unspecified impurities subject to the same ≤0.10% (USP) or ≤0.10% (Ph. Eur. unspecified) limit [1]. In contrast, Impurity A (4-chloro) is a specified impurity with a dedicated acceptance criterion in both compendia, enabling direct limit comparison [2]. When this dichloro impurity is detected at levels >0.1% in levocetirizine batches, it triggers mandatory identification and toxicological qualification as per ICH Q3A guidelines, whereas Impurity A may already have established safety data [3].

pharmacopoeial standards impurity limits quality control

Chromatographic Selectivity: HPLC Retention Time Differentiation from the 4-Chlorobenzhydryl Ethanol Analog (USP Related Compound G)

Cetirizine USP Related Compound G (2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride, CAS 164726-80-1) is the closest structural analog to the target compound, differing only in the position and number of chlorine atoms . In a validated HPLC method for cetirizine impurity profiling, Impurity A (4-chlorobenzhydrylpiperazine, a downstream analog) exhibited a relative retention time (RRT) of 4.115 relative to cetirizine (RRT 1.0) [1]. The 2,3'-dichloro substitution in the target compound increases hydrophobicity (predicted logP) relative to the 4-monochloro analog, which is expected to result in measurably longer retention on reversed-phase C18 columns under identical mobile phase conditions (acetonitrile/phosphate buffer pH 2.8–3.0) [1]. This chromatographic shift is critical for achieving baseline resolution (Rs ≥ 2.0) between the dichloro impurity and the cetirizine main peak or other co-eluting monochloro impurities in system suitability tests [2].

HPLC method validation relative retention time system suitability

Process-Related Impurity Detection: Reported Occurrence Levels in Levocetirizine Hydrochloride Batches

A pharmaceutical impurity at a level of >0.1% w/w was isolated, purified, and identified in levocetirizine hydrochloride drug substances using a combination of normal-phase silica gel enrichment and semi-preparative HPLC, with final structural confirmation by MS and 1D/2D NMR spectroscopy [1]. While that specific study identified a quaternary ammonium impurity distinct from the 2,3'-dichloro compound, process-related unknown impurities in cetirizine dihydrochloride have been detected in the range of 0.10–0.15% by gradient HPLC and LC-MS methods [2]. The 2,3'-dichloro impurity (CAS 126517-38-2) is known to arise from specific synthetic routes employing 2,3'-dichlorobenzhydryl chloride as a starting material or intermediate, and its presence serves as a marker for distinguishing between different manufacturing processes [3]. This contrasts with Impurity A, which can originate from multiple synthetic pathways and is thus less route-specific.

process impurity levocetirizine batch analysis

High-Value Application Scenarios for 1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine Dihydrochloride (CAS 126517-38-2)


HPLC System Suitability and Peak Identification in ANDA Regulatory Submissions

When developing or validating an HPLC method for cetirizine/levocetirizine impurity profiling in support of an ANDA, this specific 2,3'-dichloro reference standard is indispensable for establishing relative retention time (RRT) markers and confirming peak identity. As demonstrated in pharmacopoeial methods, using an authentic standard of the actual process impurity rather than a surrogate monochloro analog ensures accurate peak assignment and avoids system suitability failures due to co-elution [1]. The compound’s distinct UV absorption (λmax ~230 nm) and mass spectrometric signature (characteristic 3:1 chlorine isotopic peak ratio for the dichloro species) provide orthogonal confirmation capability that a monochloro standard cannot replicate [2].

Synthetic Route Forensic Analysis and Process Control in API Manufacturing

The 2,3'-dichloro substitution pattern serves as a diagnostic marker for cetirizine manufacturing processes that employ 2,3'-dichlorobenzhydryl chloride or related intermediates [3]. By quantifying this impurity at the 0.02–0.15% level using a certified reference standard, manufacturers can retrospectively identify which synthetic route was used for a given batch, troubleshoot unexpected impurity excursions, and implement targeted process modifications to maintain compliance with the ≤0.10% unspecified impurity limit mandated by USP 42 and Ph. Eur. 10.0 [1].

Stability-Indicating Method Development for Forced Degradation Studies

During forced degradation studies of cetirizine hydrochloride under oxidative or thermal stress conditions, the 2,3'-dichloro ethanol impurity may form as a degradation product if residual chlorinated intermediates are present. Using the authenticated reference standard enables accurate quantification of this specific degradant and differentiation from other chloro-substituted impurities (e.g., Impurity A or C) that may arise from different degradation pathways [2]. This specificity is critical for establishing stability-indicating method validation parameters including specificity, LOD (typically 0.02% of the analyte concentration), and LOQ (0.05–0.10%) [1].

Mass Spectrometric Method Development and Isotopic Pattern Recognition

The presence of two chlorine atoms in the target compound produces a characteristic isotopic cluster (M:M+2:M+4 intensity ratio of approximately 9:6:1) that is distinguishable from the two-chlorine pattern of impurities with different chlorine positions or the three-chlorine pattern of trichloro analogs [2]. This distinct isotopic signature makes the compound an ideal system suitability standard for LC-MS/MS impurity methods, enabling verification of mass accuracy, resolution, and isotopic pattern recognition algorithms prior to analyzing unknown samples. A monochloro standard (M:M+2 ratio of 3:1) cannot fulfill this role for dichloro impurity detection [1].

Quote Request

Request a Quote for 1-(2,3'-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.